molecular formula C10H16N2O8 B8178342 2-Morpholinone hemioxalate

2-Morpholinone hemioxalate

Cat. No.: B8178342
M. Wt: 292.24 g/mol
InChI Key: LSTNWGMHLLMUHI-UHFFFAOYSA-N
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Description

2-Morpholinone hemioxalate is an organic compound with the molecular formula C10H16N2O8 . This chemical is a salt derived from 2-morpholinone (C4H7NO2), a lactam based on the morpholine ring system . The parent molecule, 2-morpholinone, is characterized by a density of approximately 1.122 g/cm³ and a high boiling point of around 258.6°C . As a reagent, 2-morpholinone and its derivatives are of significant interest in medicinal chemistry and pharmaceutical synthesis. The morpholine ring is a ubiquitous pharmacophore, a key structural component in many active pharmaceutical ingredients, valued for its ability to improve the solubility and metabolic stability of drug candidates . Specifically, 2-morpholinone serves as a versatile building block for the synthesis of more complex molecules, including those investigated as kinase inhibitors for therapeutic applications . Patented synthetic routes highlight its role as a key intermediate in efficient, cost-effective preparation methods that avoid the need for complex purification, underscoring its utility in industrial-scale research and development . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

morpholin-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO2.C2H2O4/c2*6-4-3-5-1-2-7-4;3-1(4)2(5)6/h2*5H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTNWGMHLLMUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1.C1COC(=O)CN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protected Intermediate Synthesis

N-(2-Hydroxyethyl) glycine is first protected at the amine group (e.g., with a benzyl or tert-butoxycarbonyl group) and reacted with a catalyst—typically p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid —in anhydrous toluene or xylene at 80–140°C for 4–6 hours. The reaction proceeds via intramolecular cyclization to form a protected 2-morpholinone intermediate. Key conditions include:

ParameterValue
CatalystPTSA or H₂SO₄ (0.01–0.1 equiv)
SolventAnhydrous toluene/xylene
Temperature80–140°C
Reaction Time4–6 hours

Deprotection and Salt Formation

The protected morpholinone is treated with oxalic acid in aqueous ethanol or water to remove the protecting group and form the hemioxalate salt. For example, stirring the intermediate with 1 equivalent of oxalic acid at 20–40°C for 30 minutes yields this compound in 85–94% purity after recrystallization. This method avoids column chromatography, making it industrially viable.

Direct Ring-Opening of Ethylene Sulfate with Amines

A green chemistry approach, reported by Ortiz et al., utilizes ethylene sulfate as a bis-electrophile for the selective monoalkylation of 1,2-amino alcohols. While primarily targeting morpholines, this method can be adapted for this compound synthesis:

Reaction Mechanism

  • SN2 Alkylation : Ethylene sulfate reacts with a primary amine (e.g., ethanolamine) in tetrahydrofuran (THF) or diglyme at 60–80°C, forming a zwitterionic intermediate.

  • Cyclization : Treatment with potassium tert-butoxide (tBuOK) in isopropanol induces ring closure to yield 2-morpholinone.

  • Salt Formation : Addition of oxalic acid in ethanol-water (1:1) at 20°C precipitates the hemioxalate salt.

Scalability and Yields

This method achieves >90% conversion on multi-gram scales (up to 100 g). Key advantages include:

  • Redox-neutral process (no reducing agents required).

  • Low catalyst loading (2–3 equiv of tBuOK).

  • Compatibility with sterically hindered amines , enabling diverse substituents.

Hydrogenolysis of N-Benzyl-2-Morpholinone

A route leveraging hydrogenolysis, detailed in a Thieme Connect publication, involves the deprotection of N-benzyl-2-morpholinone followed by oxalate salt formation:

Hydrogenolysis Conditions

N-Benzyl-2-morpholinone is dissolved in methanol with 10% palladium on carbon (Pd/C) under 5 bar H₂ at 25°C for 16 hours. After filtration, the free base is treated with 0.5 equivalents of oxalic acid in ethanol, yielding the hemioxalate salt in 84% yield .

Stability Considerations

Differential scanning calorimetry (DSC) studies indicate that the hemioxalate salt exhibits higher thermal stability (decomposition >150°C) compared to the free base, making it preferable for storage.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scale DemonstratedEnvironmental Impact
Cyclization85–9496–99Industrial (100+ g)Moderate (acid waste)
Ethylene Sulfate89–9599Pilot (50–100 g)Low (aqueous workup)
Hydrogenolysis8496Lab (10–50 g)High (H₂/Pd use)

Critical Considerations

  • Cost : Ethylene sulfate methods require specialized reagents, increasing raw material costs.

  • Safety : Concentrated H₂SO₄ in cyclization routes necessitates corrosion-resistant equipment.

  • Byproducts : Hydrogenolysis generates benzyl alcohol, requiring separation .

Comparison with Similar Compounds

Structural Analogues

Spirocyclic Hemioxalates

    7-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS: 1523571-04-1)

    • Structure: Features a 7-oxa-2-aza configuration within a spiro[3.5]nonane framework.
    • Key Differences: The oxygen and nitrogen positions are reversed compared to 2-Morpholinone hemioxalate, altering electronic properties and hydrogen-bonding capabilities .
    • Applications : Used in kinase inhibitor synthesis and as a precursor for anticancer agents .

    2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1045709-32-7)

    • Structure : Smaller spiro[3.4]octane ring system with a 2-oxa-6-aza configuration.
Non-Spirocyclic Morpholine Derivatives

    Morpholine-2-carboxylic acid hydrochloride (CAS: 1273577-14-2)

    • Structure : Linear morpholine derivative with a carboxylic acid substituent.
    • Key Differences : The carboxylic acid group increases acidity (pKa ~3.5), improving water solubility but reducing lipid membrane permeability compared to spirocyclic hemioxalates .
    • Applications : Used as a chiral building block in peptide mimetics .

    Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9)

    • Structure: Morpholine ring attached to a benzoate ester with an amino group.
    • Key Differences : The aromatic ester moiety enables π-π stacking interactions, useful in protease inhibitor design .

Physicochemical Properties

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)Solubility (Water)LogP
This compoundC₇H₁₁NO₅213.17180–185 (dec.)Moderate0.45
7-Oxa-2-azaspiro[3.5]nonane hemioxalateC₇H₁₁NO₅213.17170–175Moderate0.38
Morpholine-2-carboxylic acid HClC₅H₉NO₃·HCl179.59>250High-1.20

Notes:

  • Dec. = Decomposes.
  • LogP values indicate that spirocyclic hemioxalates are more lipophilic than linear derivatives, favoring blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 2-Morpholinone hemioxalate, and what analytical methods are used to confirm its purity and structure?

  • Methodological Answer : this compound is typically synthesized via condensation reactions between morpholine derivatives and oxalic acid under controlled conditions. For example, spirocyclic morpholinone analogs (e.g., 7-oxa-2-azaspiro[4.5]decane hemioxalate) are prepared using tert-butyl carbamate intermediates and oxalic acid in polar solvents like methanol or acetonitrile . Key characterization steps include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify hydrogen and carbon environments.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to confirm stereochemistry .
  • Melting Point Analysis : Compare observed values (e.g., 23–25°C for related morpholinone derivatives) with literature data .

Q. How is X-ray crystallography applied in determining the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the compound’s lattice parameters and hydrogen-bonding networks. Challenges include:
  • Data Quality : High-resolution data (>1.0 Å) are required to resolve light atoms (e.g., oxygen in oxalate moieties).
  • Refinement of Disordered Atoms : SHELXL employs restraints and constraints to model disorder, particularly in flexible morpholinone rings .
  • Twinned Crystals : SHELXE can handle twinning by hemihedral or pseudomerohedral methods, but requires robust data integration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), temperature (e.g., 60–100°C), and stoichiometric ratios of reactants.
  • By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized morpholine derivatives), guiding adjustments in reaction time or catalyst loading (e.g., using p-toluenesulfonic acid) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group formation and optimize termination points .

Q. What strategies are effective in resolving discrepancies in reported physicochemical properties of this compound across different studies?

  • Methodological Answer :
  • Critical Literature Review : Compare synthesis protocols (e.g., solvent purity, crystallization methods) to identify variables affecting properties like melting points or solubility .
  • Interlaboratory Validation : Replicate studies using standardized methods (e.g., USP guidelines) and share raw data (e.g., DSC thermograms) to assess reproducibility .
  • Computational Validation : Use density functional theory (DFT) to predict thermochemical properties (e.g., enthalpy of formation) and cross-validate experimental data .

Q. How should researchers design experiments to investigate the hydrogen-bonding interactions of this compound in supramolecular assemblies?

  • Methodological Answer :
  • Cocrystallization Screens : Combine this compound with complementary hydrogen-bond donors/acceptors (e.g., urea, carboxylic acids) in varying stoichiometries.
  • Thermal Analysis : DSC and TGA quantify stability of hydrogen-bonded networks under heating .
  • Powder XRD Pair Distribution Function (PDF) : Resolve short-range order in amorphous or polycrystalline samples to infer interaction motifs .

Data Contradiction Analysis

Q. How can conflicting data on the biological activity of 2-Morpholinone derivatives be systematically evaluated?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical models (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with activity trends to identify outliers requiring re-evaluation .
  • Blinded Re-Testing : Independent labs repeat assays using identical protocols (e.g., MTT cytotoxicity assays) to confirm reproducibility .

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